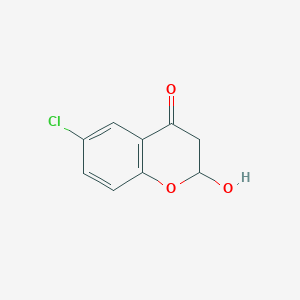

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-hydroxy-

Description

The compound 4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-hydroxy- (CAS: 37674-72-9), also known as 6-chloro-4-chromanone, is a dihydro derivative of the benzopyranone family. Its molecular formula is C₉H₇ClO₂, with a molecular weight of 182.60 g/mol . Structurally, it features a chlorine substituent at position 6, a hydroxyl group at position 2, and a partially saturated benzopyranone core. This compound is primarily used as an organic intermediate in pharmaceutical synthesis due to its reactive ketone group and halogenated aromatic system .

Properties

CAS No. |

91998-75-3 |

|---|---|

Molecular Formula |

C9H7ClO3 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

6-chloro-2-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H7ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-3,9,12H,4H2 |

InChI Key |

TZHQCDZIWQWIDI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-chloro-2-hydroxychroman-4-one involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for 6-chloro-2-hydroxychroman-4-one typically involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-hydroxychroman-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 6-chloro-2-ketochroman-4-one.

Reduction: Formation of 6-chloro-2-hydroxychroman-4-ol.

Substitution: Formation of various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Antioxidant Activity

- Study Findings: Research indicates that compounds with benzopyran structures exhibit strong antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, thereby offering protective effects against oxidative stress.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzopyran compounds possess significant antioxidant activity, which can be beneficial in preventing diseases related to oxidative damage .

- Anti-inflammatory Effects

-

Anticancer Properties

- Research Insights: The compound's mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study: A notable investigation illustrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

Material Science Applications

- Polymer Chemistry

- Usage: The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.

- Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Standard Polymer | 200 | 30 | General use |

| Polymer with Benzopyran | 250 | 50 | Aerospace and automotive |

- Dyes and Pigments

- Application: Due to its chromophoric properties, this compound can serve as a dye precursor in textile and coating industries.

- Performance Metrics: Dyes derived from this compound exhibit excellent lightfastness and color stability.

Mechanism of Action

The mechanism of action of 6-chloro-2-hydroxychroman-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues

The benzopyranone scaffold is highly versatile, with modifications at positions 2, 3, 6, and 7 leading to diverse biological and physicochemical properties. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility: The chlorine atom in 6-chloro-4-chromanone enhances electronegativity, likely increasing solubility in polar solvents compared to non-halogenated analogs like 7-methoxy-4-chromanone.

Biological Activity

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-hydroxy- (commonly referred to as a specific benzopyran derivative) is a compound of significant interest due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its anti-inflammatory, analgesic, and anti-cancer effects, supported by various studies and data.

The molecular formula of 4H-1-benzopyran-4-one, 6-chloro-2,3-dihydro-2-hydroxy- is C11H7ClO3 with a molecular weight of approximately 226.62 g/mol. Its structure includes a benzopyran core with specific substitutions that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H7ClO3 |

| Molecular Weight | 226.62 g/mol |

| Density | 1.399 g/cm³ |

| Boiling Point | 290.9 °C |

| Melting Point | Not specified |

Anti-inflammatory Activity

Research indicates that derivatives of 4H-1-benzopyran exhibit significant anti-inflammatory properties. A study highlighted that certain derivatives demonstrated efficacy in reducing inflammation without causing ulcerogenic effects, making them safer alternatives for therapeutic applications .

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In experimental models, it showed a marked reduction in pain response, suggesting its potential use in pain management therapies .

Anticancer Properties

Several studies have explored the anticancer effects of benzopyran derivatives. For instance, some analogs have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The anti-cancer activity was particularly noted in breast and prostate cancer cell lines.

Case Studies

- Uterotrophic Activity : A study evaluated the uterotrophic effects of various benzopyran derivatives on mature female albino rats. The results indicated that certain compounds exhibited high uterotrophic activity (up to 87%), suggesting potential applications in reproductive health .

- Antifertility Activity : The same study assessed antifertility effects through post-coital antiimplantation tests, revealing that some compounds displayed weak potency but were noteworthy for their selective action on reproductive pathways .

The biological activities of 4H-1-benzopyran derivatives can be attributed to their ability to interact with specific molecular targets:

- Inhibition of Pro-inflammatory Cytokines : These compounds may downregulate the expression of cytokines involved in inflammatory responses.

- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-chloro-2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one?

Answer:

The synthesis of benzopyranone derivatives typically involves cyclization of substituted chalcones or Claisen-Schmidt condensation. For the 6-chloro variant, start with a substituted 2'-hydroxyacetophenone precursor. Chlorination can be achieved using N-chlorosuccinimide (NCS) in DMF under controlled temperatures (0–25°C). Cyclization may require acid catalysis (e.g., concentrated H₂SO₄) or base-mediated conditions (e.g., NaOEt). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to isolate the product .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

Based on analogous benzopyranone safety

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Storage: Store at 4°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation. Avoid contact with moisture due to potential hygroscopicity .

- Spill Management: Use absorbent materials (vermiculite) for solid spills. Avoid dry sweeping to prevent dust formation .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

- Analytical Techniques:

- 1H/13C NMR: Confirm substituent positions (e.g., chloro at C6, hydroxy at C2). Use deuterated DMSO or CDCl3, noting that chlorine’s quadrupole moment may broaden peaks .

- LC-MS: Assess purity (>98% by area under the curve) and molecular ion ([M+H]+ expected at m/z 213). Use C18 columns with acetonitrile/water + 0.1% formic acid .

- Melting Point: Compare experimental values (if available) to literature for consistency .

Advanced: How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Answer:

Conflicting stability reports (e.g., hydrolysis in acidic vs. basic media) require systematic analysis:

- Experimental Design:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Monitor degradation via HPLC-UV at 254 nm. Identify by-products using high-resolution MS/MS.

- Kinetic studies (half-life calculations) can quantify degradation rates.

- Mitigation: Stabilize the compound using co-solvents (e.g., PEG-400) or antioxidants (BHT) in aqueous formulations .

Advanced: What strategies optimize yield while minimizing by-products during synthesis?

Answer:

- Reaction Optimization:

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during chlorination.

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

- Catalyst Screening: Test Lewis acids (ZnCl₂) or organocatalysts (proline derivatives) for regioselectivity.

- By-Product Analysis:

Advanced: How does the chloro substituent influence the compound’s electronic properties and reactivity?

Answer:

- Computational Studies: Perform DFT calculations (e.g., Gaussian 16) to map electron density. The electron-withdrawing chloro group at C6 increases electrophilicity at C4, enhancing nucleophilic attack susceptibility.

- Experimental Validation:

Advanced: What are the challenges in determining this compound’s solubility and bioavailability?

Answer:

- Solubility Assessment:

- Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Measure via HPLC.

- Enhance solubility using cyclodextrins or nanoemulsions.

- Bioavailability Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.